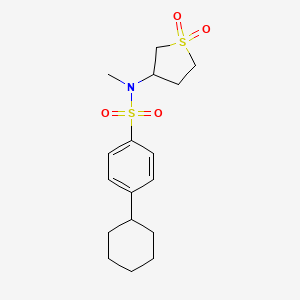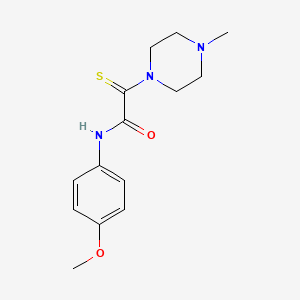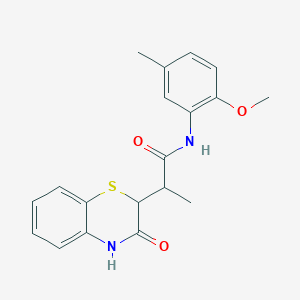![molecular formula C15H13NO5 B4186813 3-methoxy-2-[(3-nitrobenzyl)oxy]benzaldehyde](/img/structure/B4186813.png)
3-methoxy-2-[(3-nitrobenzyl)oxy]benzaldehyde
Overview
Description
3-methoxy-2-[(3-nitrobenzyl)oxy]benzaldehyde, also known as MNBA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MNBA is a yellow crystalline powder with a molecular weight of 327.29 g/mol.
Scientific Research Applications
3-methoxy-2-[(3-nitrobenzyl)oxy]benzaldehyde has shown potential applications in various fields of research. It has been studied for its antibacterial, antifungal, and anticancer activities. 3-methoxy-2-[(3-nitrobenzyl)oxy]benzaldehyde has also been used as a fluorescent probe for the detection of metal ions. Additionally, 3-methoxy-2-[(3-nitrobenzyl)oxy]benzaldehyde has been investigated for its potential use as a photosensitizer in photodynamic therapy.
Mechanism of Action
The mechanism of action of 3-methoxy-2-[(3-nitrobenzyl)oxy]benzaldehyde varies depending on its application. In antibacterial and antifungal studies, 3-methoxy-2-[(3-nitrobenzyl)oxy]benzaldehyde has been shown to disrupt the cell membrane of microorganisms, leading to their death. In anticancer studies, 3-methoxy-2-[(3-nitrobenzyl)oxy]benzaldehyde has been shown to induce apoptosis in cancer cells. As a fluorescent probe, 3-methoxy-2-[(3-nitrobenzyl)oxy]benzaldehyde binds to metal ions, causing a change in its fluorescence intensity. In photodynamic therapy, 3-methoxy-2-[(3-nitrobenzyl)oxy]benzaldehyde acts as a photosensitizer, producing reactive oxygen species upon exposure to light, which can lead to cancer cell death.
Biochemical and Physiological Effects:
3-methoxy-2-[(3-nitrobenzyl)oxy]benzaldehyde has been shown to have low toxicity and is generally well-tolerated in vivo. In vitro studies have shown that 3-methoxy-2-[(3-nitrobenzyl)oxy]benzaldehyde can inhibit the growth of various bacterial and fungal strains. 3-methoxy-2-[(3-nitrobenzyl)oxy]benzaldehyde has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Advantages and Limitations for Lab Experiments
One advantage of using 3-methoxy-2-[(3-nitrobenzyl)oxy]benzaldehyde in lab experiments is its low toxicity and high stability. 3-methoxy-2-[(3-nitrobenzyl)oxy]benzaldehyde is also relatively easy to synthesize, making it accessible for researchers. However, 3-methoxy-2-[(3-nitrobenzyl)oxy]benzaldehyde's limited solubility in water can be a limitation in certain experiments. Additionally, 3-methoxy-2-[(3-nitrobenzyl)oxy]benzaldehyde's mechanism of action can vary depending on its application, making it important for researchers to tailor their experiments accordingly.
Future Directions
There are several future directions for 3-methoxy-2-[(3-nitrobenzyl)oxy]benzaldehyde research. One potential area of study is the development of 3-methoxy-2-[(3-nitrobenzyl)oxy]benzaldehyde as a fluorescent probe for the detection of metal ions in vivo. Another potential area of study is the investigation of 3-methoxy-2-[(3-nitrobenzyl)oxy]benzaldehyde's potential as a photosensitizer in photodynamic therapy. 3-methoxy-2-[(3-nitrobenzyl)oxy]benzaldehyde's antibacterial and antifungal activities also warrant further investigation. Additionally, the development of 3-methoxy-2-[(3-nitrobenzyl)oxy]benzaldehyde derivatives with improved solubility and bioavailability could enhance its potential as a therapeutic agent.
properties
IUPAC Name |
3-methoxy-2-[(3-nitrophenyl)methoxy]benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO5/c1-20-14-7-3-5-12(9-17)15(14)21-10-11-4-2-6-13(8-11)16(18)19/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDLZOGXIZNJQIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OCC2=CC(=CC=C2)[N+](=O)[O-])C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-2-[(3-nitrophenyl)methoxy]benzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-chloro-4-methylphenyl)-2-[3-(2-fluorobenzoyl)-1H-indol-1-yl]acetamide](/img/structure/B4186734.png)


![N-(5-chloro-2-methylphenyl)-4-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]amino}-3-nitrobenzamide](/img/structure/B4186751.png)
![3-ethoxy-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]benzamide](/img/structure/B4186758.png)
![5-(2-furyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4186775.png)
![3-(allyloxy)-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]benzamide](/img/structure/B4186777.png)
![N-benzyl-2-{[3-cyano-6-phenyl-4-(trifluoromethyl)-2-pyridinyl]thio}acetamide](/img/structure/B4186788.png)
![2-{[5-benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(1-phenylethyl)acetamide](/img/structure/B4186791.png)
![N-(2-fluorophenyl)-3-[5-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]propanamide](/img/structure/B4186799.png)
![8-(2-phenylethyl)-7-thioxo-4,4-bis(trifluoromethyl)-4,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B4186802.png)
![3-{2-[(4-methylphenyl)amino]-2-oxoethoxy}benzoic acid](/img/structure/B4186809.png)

![2-[(4-allyl-5-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-4H-1,2,4-triazol-3-yl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B4186817.png)